N1-(3,4-difluorophenyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide
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Description
N1-(3,4-difluorophenyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide, also known as DFN-15, is a small molecule compound that has been of great interest to the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Facile Synthesis and Structural Analysis
Research has shown that compounds containing naphthalene and difluorophenyl groups can be synthesized through various methods, including facile preparation from chalcones. These compounds have been characterized using NMR spectroscopy and X-ray crystallography, revealing detailed insights into their molecular structures and the relative configuration of chiral centers. Such studies contribute to understanding the synthesis pathways and structural properties of complex organic compounds, including oxalamides like the one (Obregón-Mendoza et al., 2015).
Advanced Ligand Design for Catalysis
Naphthalene-based oxalamide compounds have been identified as powerful ligands in catalytic reactions. These ligands have facilitated copper-catalyzed aryl amination processes, enabling efficient coupling reactions at relatively low temperatures and with minimal catalyst concentrations. This demonstrates the potential of such compounds in enhancing the efficiency and sustainability of organic synthesis reactions (Gao et al., 2017).
Environmental Bioremediation Applications
The oxidation capabilities of naphthalene dioxygenase, an enzyme that interacts with naphthalene structures, highlight the potential for environmental applications. Specifically, this enzyme system can oxidize various aromatic hydrocarbons, including toluene and ethylbenzene, leading to the formation of less harmful compounds. Such enzymatic processes are crucial for the bioremediation of polluted environments, suggesting that compounds with naphthalene substructures could be relevant in studying or enhancing these biocatalytic transformations (Lee & Gibson, 1996).
Photophysical Properties and Applications
Studies on naphthalene derivatives, such as naphthalenediimides, have explored their photophysical properties, revealing long-lived triplet excited states. These properties are utilized in organic photosensitizers for photooxidation and upconversion processes. The understanding of these photophysical behaviors can inform the development of novel materials for optical, electronic, and photovoltaic applications, suggesting a research interest in exploring the unique electronic structures and reactivities of compounds like "N1-(3,4-difluorophenyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide" (Guo et al., 2012).
properties
IUPAC Name |
N'-(3,4-difluorophenyl)-N-(3-hydroxy-3-naphthalen-1-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O3/c22-17-9-8-14(12-18(17)23)25-21(28)20(27)24-11-10-19(26)16-7-3-5-13-4-1-2-6-15(13)16/h1-9,12,19,26H,10-11H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVXWCPHQSXIBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C(=O)NC3=CC(=C(C=C3)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,4-difluorophenyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide |
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